1,2,3,5-Tetra-O-acetyl-b-L-ribofuranose
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Overview
Description
1,2,3,5-Tetra-O-acetyl-b-L-ribofuranose is a chemical compound with the molecular formula C13H18O9. It is a derivative of ribose, a pentose sugar, where four hydroxyl groups are acetylated. This compound is often used as an intermediate in the synthesis of nucleosides and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,5-Tetra-O-acetyl-b-L-ribofuranose can be synthesized from ribose through a series of acetylation reactions. The process typically involves the use of acetic anhydride and a catalyst such as sodium acetate or pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound involves the acetylation of ribose using acetic anhydride in the presence of a catalyst. The reaction mixture is heated to reflux, and the product is purified through crystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
1,2,3,5-Tetra-O-acetyl-b-L-ribofuranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to yield ribose.
Substitution: The acetyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetyl groups.
Substitution: Reagents such as sodium methoxide or ammonia can be used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: Ribose is the major product formed.
Substitution: Depending on the reagent used, various substituted ribose derivatives can be obtained.
Scientific Research Applications
1,2,3,5-Tetra-O-acetyl-b-L-ribofuranose is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Nucleoside Synthesis: It serves as a starting material for the synthesis of nucleosides, which are essential components of nucleic acids.
Drug Development: It is used in the synthesis of antiviral and anticancer drugs.
Biochemical Studies: It is used in studies involving carbohydrate metabolism and enzyme activity.
Mechanism of Action
The mechanism of action of 1,2,3,5-Tetra-O-acetyl-b-L-ribofuranose involves its conversion to ribose or ribose derivatives through hydrolysis or substitution reactions. These derivatives can then participate in various biochemical pathways, including nucleic acid synthesis and carbohydrate metabolism .
Comparison with Similar Compounds
1,2,3,5-Tetra-O-acetyl-b-L-ribofuranose can be compared with other acetylated ribose derivatives, such as:
1,2,3,5-Tetra-O-acetyl-b-D-ribofuranose: An isomer used in similar applications but with different stereochemistry.
1,2,3,5-Tetra-O-acetyl-a-D-ribofuranose: Another isomer with distinct stereochemistry and applications.
The uniqueness of this compound lies in its specific stereochemistry, which can influence its reactivity and the types of derivatives formed .
Properties
IUPAC Name |
[(2S,3R,4R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11+,12+,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNHAHWGVLXCCI-UMSGYPCISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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